molecular formula C22H20ClN5O3S B3010172 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 886930-89-8

2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B3010172
CAS No.: 886930-89-8
M. Wt: 469.94
InChI Key: UOHJQSCVZPUXJX-UHFFFAOYSA-N
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Description

This compound belongs to the class of sulfanyl-acetamide derivatives featuring a 1,2,4-triazole core substituted with a 2-chlorophenyl group and a pyrrole moiety. The acetamide side chain is further functionalized with a 3,4-dimethoxyphenyl group, which may enhance solubility and bioactivity. Such compounds are typically synthesized via alkylation of triazole-thiones with α-chloroacetamides, followed by cyclization or further functionalization .

Properties

IUPAC Name

2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3S/c1-30-18-10-9-15(13-19(18)31-2)24-20(29)14-32-22-26-25-21(16-7-3-4-8-17(16)23)28(22)27-11-5-6-12-27/h3-13H,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHJQSCVZPUXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, structural characteristics, and various biological assays that highlight its pharmacological potential.

Structural Characteristics

The molecular formula of the compound is C22H20ClN5O2SC_{22}H_{20}ClN_5O_2S with a molecular weight of approximately 453.95 g/mol. Its structure features several important functional groups:

  • 1,2,4-Triazole ring : Known for its diverse biological activities.
  • Pyrrole ring : Contributes to the compound's reactivity and biological properties.
  • Sulfanyl group : Enhances interaction with biological targets.
  • Acetamide moiety : Often associated with increased solubility and bioavailability.

Table 1: Structural Components

ComponentDescription
Triazole RingFive-membered ring with nitrogen atoms; bioactive
Pyrrole RingFive-membered ring; enhances reactivity
Sulfanyl GroupSulfur-containing group; increases binding affinity
AcetamideAmide group; improves solubility and stability

Antimicrobial Properties

Research indicates that compounds containing 1,2,4-triazole and acetamide functionalities exhibit significant antimicrobial activities. In vitro studies have shown that derivatives of triazoles can be effective against various bacterial strains.

Case Study: Antibacterial Activity

A study conducted on related triazole compounds demonstrated moderate to strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the introduction of the sulfanyl group significantly enhanced the antibacterial potency of the compounds tested.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds similar to our target compound have shown promising results against colon carcinoma cell lines.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
Triazole Derivative AHCT-116 (Colon)6.2
Triazole Derivative BT47D (Breast)27.3

The mechanism by which these compounds exert their biological effects often involves:

  • Inhibition of key enzymes : Such as those involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interaction with DNA/RNA : Some triazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique features include:

  • Triazole core : The 1,2,4-triazole ring provides a rigid scaffold for hydrogen bonding and π-π interactions, critical for target binding.
  • 3,4-Dimethoxyphenyl acetamide : The methoxy groups may confer antioxidant or anti-inflammatory properties via radical scavenging .
Table 1: Structural Comparison with Key Analogs
Compound Name Core Structure Key Substituents Reported Activity
Target Compound 1,2,4-Triazole 2-Cl-Ph, Pyrrole, 3,4-(OCH3)2-Ph N/A (Inferred anti-exudative)
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 1,2,4-Triazole 2-Cl-Ph, 4-(MeS)-Benzyl Antimicrobial
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole 3,4-Cl2-Ph, Antipyrine moiety Structural ligand activity
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1,2,3-Triazole 4-Cl-Ph, Naphthyloxy-methyl Not specified
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole Furan-2-yl, Variable aryl groups Anti-exudative (rat models)

Pharmacological and Physicochemical Properties

  • Anti-Exudative Activity : Analogs with triazole-thioacetamide scaffolds (e.g., furan-2-yl derivatives) exhibit significant anti-exudative effects in rodent models at doses of 50–100 mg/kg . The target compound’s 3,4-dimethoxyphenyl group may enhance this activity due to improved membrane permeability.
  • Antimicrobial Potential: The methylsulfanyl-benzyl analog (Table 1, ) shows moderate antimicrobial activity, suggesting that the target compound’s 2-chlorophenyl and pyrrole groups could synergize for similar effects.
  • Crystallographic Behavior : Compounds like the dichlorophenyl-pyrazole derivative exhibit conformational flexibility in the solid state, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°. This flexibility may influence the target compound’s binding kinetics.

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